1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Overview
Description
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone is a compound that belongs to the class of aromatic ketones. It features a unique structure combining a phenyl group, a triazolo-pyridine moiety, and a thioether linkage.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
The exact mode of action of This compound It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of this compound, can make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to its potential targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The molecular and cellular effects of This compound Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-bromoethanone with 3-mercapto-[1,2,4]triazolo[4,3-a]pyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the carbonyl group produces the corresponding alcohol.
Scientific Research Applications
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial and anticancer agent due to its ability to interact with biological targets
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its triazolo-pyridine moiety.
Comparison with Similar Compounds
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone can be compared with other triazolo-pyridine derivatives, such as:
1,2,4-Triazolo[4,3-a]pyridine-3-amine: Known for its antibacterial and antifungal properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Exhibiting anticancer activity.
1,2,4-Triazolo[1,5-a]pyridine derivatives: Used in organic electronics and photonics.
The uniqueness of this compound lies in its combination of a phenyl group, triazolo-pyridine moiety, and thioether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12(11-6-2-1-3-7-11)10-19-14-16-15-13-8-4-5-9-17(13)14/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGXXJHHAEOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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